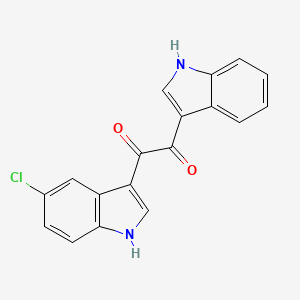
1-Undecyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The undecyl group attached to the triazole ring enhances its lipophilicity, making it useful in various applications, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecyl-1H-1,2,4-triazole can be synthesized through several methodsThis reaction typically requires a copper catalyst and proceeds under mild conditions, producing the triazole ring with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. This method is scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Undecyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazoles.
Scientific Research Applications
1-Undecyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the formulation of corrosion inhibitors and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1-Undecyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound’s ability to form hydrogen bonds and interact with enzymes and receptors underlies its broad biological activity .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another triazole isomer with similar biological activities but different reactivity and stability.
1H-1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness: 1-Undecyl-1H-1,2,4-triazole stands out due to its enhanced lipophilicity, which improves its ability to penetrate biological membranes. This property makes it particularly effective in applications requiring high bioavailability .
Properties
CAS No. |
173862-91-4 |
|---|---|
Molecular Formula |
C13H25N3 |
Molecular Weight |
223.36 g/mol |
IUPAC Name |
1-undecyl-1,2,4-triazole |
InChI |
InChI=1S/C13H25N3/c1-2-3-4-5-6-7-8-9-10-11-16-13-14-12-15-16/h12-13H,2-11H2,1H3 |
InChI Key |
CGLNKUCULXLCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


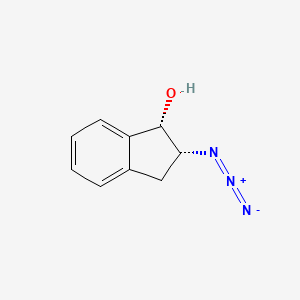
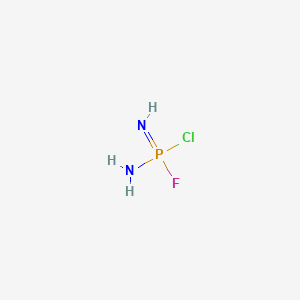
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
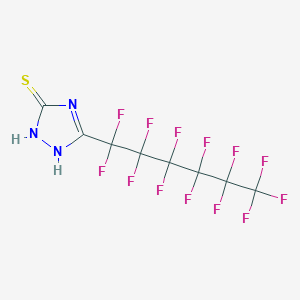
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
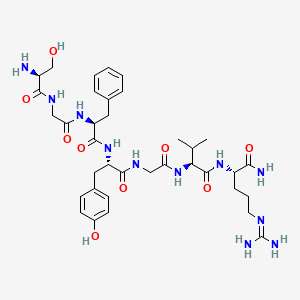
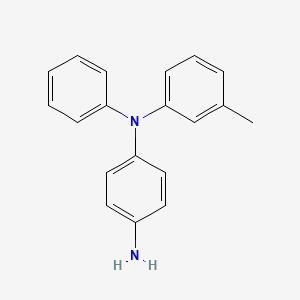
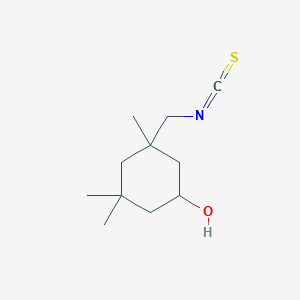
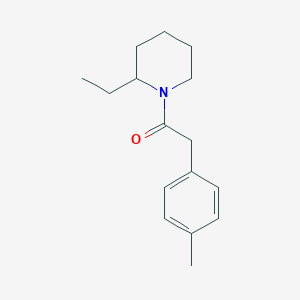
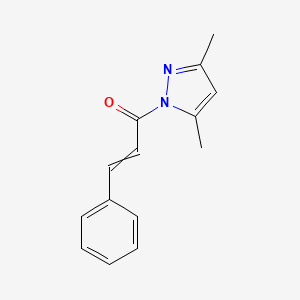
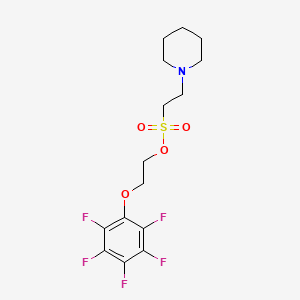
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
